molecular formula C22H21NO4 B6607659 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2580217-21-4

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B6607659
CAS No.: 2580217-21-4
M. Wt: 363.4 g/mol
InChI Key: PIMQKLJPJGCEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid” is a complex organic molecule . It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection. This method was developed by Jin-Quan Yu and coworkers, and involves a palladium-mediated carbon-carbon bond formation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenyl group attached via a methoxy carbonyl linkage to a spiro[3.3]heptane ring system, which also bears a carboxylic acid group .

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as a substrate for enzymes and can be metabolized to form various metabolites. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which can lead to the inhibition of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the metabolism of drugs and may be involved in the regulation of metabolic pathways. Additionally, this compound may also have an effect on the expression of certain genes, which could lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

The use of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid in laboratory experiments has several advantages. First, this compound is relatively inexpensive and can be easily synthesized in a variety of ways. Second, this compound is a stable compound, which makes it suitable for use in a variety of laboratory experiments. Finally, this compound has a unique structure and can be used to study the interactions between molecules and enzymes.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound, and its mechanism of action is not yet fully understood. Second, this compound is not water-soluble, which can make it difficult to use in certain experiments. Finally, this compound is a highly reactive compound and can easily react with other compounds, which may lead to unexpected results.

Future Directions

Given the potential applications of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid, there are several potential future directions for research. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to identify the potential biochemical and physiological effects of this compound. Third, further research is needed to explore the potential applications of this compound in drug discovery and organic synthesis. Finally, further research is needed to explore the potential advantages and limitations of this compound in laboratory experiments.

Synthesis Methods

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid can be synthesized in a variety of ways, including the use of palladium-catalyzed cyclization reactions, the use of a one-pot synthesis, and the use of a two-step synthesis. The most commonly used method is the palladium-catalyzed cyclization reaction, which involves the reaction of a substituted fluorene with a carboxylic acid to form this compound. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as sodium carbonate.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid has been studied extensively in the scientific community due to its unique structure and potential applications. It has been used in a variety of fields, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound has been used in the synthesis of a variety of heterocyclic compounds, including benzodiazepines, indoles, and quinolines. In drug discovery, this compound has been used as a lead compound in the development of novel drugs, such as anti-cancer agents and antifungal agents. In biochemistry, this compound has been used as a substrate for enzymes and has been studied for its role in metabolic pathways.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)14-11-22(12-14)9-10-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQKLJPJGCEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.